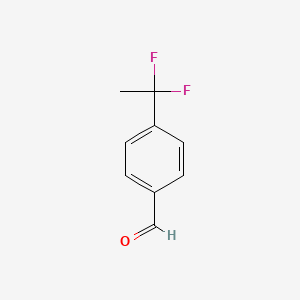

4-(1,1-Difluoroethyl)benzaldehyde

Description

Significance of Fluoroalkylated Organic Compounds in Advanced Synthesis and Materials Science

Fluoroalkylated organic compounds are molecules that contain one or more fluoroalkyl groups (a hydrocarbon group where some or all hydrogen atoms are replaced by fluorine). The introduction of these groups imparts a range of desirable properties not typically found in their non-fluorinated counterparts. researchgate.netrsc.org These properties have made fluoroalkylated compounds indispensable in several areas of advanced science.

Pharmaceutical and Agrochemical Sciences: In drug discovery and development, the presence of a fluoroalkyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netbeilstein-journals.org This is because the carbon-fluorine bond is exceptionally strong, resisting metabolic cleavage by enzymes in the body. This increased stability often leads to a longer biological half-life and improved therapeutic efficacy. researchgate.net Many successful drugs and agrochemicals incorporate fluorine to optimize their performance. researchgate.net

Materials Science: Fluoroalkylated compounds are fundamental to the creation of advanced materials. researchgate.net Fluoropolymers, for example, are known for their exceptional thermal stability, chemical resistance, and unique surface properties, making them essential in electronics, energy applications, and coatings. mdpi.com The inclusion of fluoroalkyl chains can lead to materials with low surface energy, resulting in water and oil repellency, and high durability.

Organic Synthesis: The unique electronic effects of fluorine substituents can influence the reactivity of adjacent functional groups, enabling novel chemical transformations that are not possible with simple alkyl groups. rsc.org Researchers continually develop new synthetic methods to introduce fluoroalkyl groups into organic molecules efficiently and selectively. researchgate.netrsc.org

The table below summarizes the key properties imparted by fluoroalkylation:

| Property | Consequence in Application |

| High Metabolic Stability | Increased drug half-life and bioavailability in pharmaceuticals. researchgate.net |

| Enhanced Lipophilicity | Improved membrane permeability and absorption of bioactive molecules. researchgate.net |

| Unique Stereoelectronic Effects | Altered chemical reactivity, enabling novel synthetic pathways. rsc.org |

| Thermal & Chemical Stability | Creation of durable, high-performance polymers and materials. researchgate.netmdpi.com |

| Low Surface Energy | Development of non-stick, water-repellent, and oil-repellent surfaces. |

Strategic Position of 4-(1,1-Difluoroethyl)benzaldehyde as a Versatile Synthetic Intermediate

This compound holds a strategic position in synthetic chemistry due to its bifunctional nature. It combines the versatile reactivity of the aromatic aldehyde group with the unique properties conferred by the 1,1-difluoroethyl group. This makes it a valuable starting material, or intermediate, for constructing a wide array of more complex, high-value molecules.

The aldehyde functional group is one of the most versatile in organic synthesis. It can readily participate in a multitude of chemical reactions, including:

Oxidation to form the corresponding carboxylic acid.

Reduction to yield the benzyl (B1604629) alcohol.

Nucleophilic addition reactions to generate a wide range of secondary alcohols.

Wittig reactions and related olefination methods to form alkenes.

Condensation reactions , such as the aldol (B89426) or Knoevenagel condensations, to form carbon-carbon bonds.

Reductive amination to produce various amines.

Multicomponent reactions , where three or more reactants combine in a single step, offering an efficient route to complex molecular architectures. nih.gov

The presence of the 4-(1,1-difluoroethyl) moiety ensures that the desirable properties of fluorine are carried through these transformations into the final product. Therefore, by using this compound as a starting material, chemists can efficiently synthesize new generations of fluorinated pharmaceuticals, agrochemicals, and materials. Its role is analogous to other widely used synthetic intermediates, such as Garner's aldehyde, which serve as chiral building blocks for natural product synthesis. beilstein-journals.org

Below are the key chemical details for this compound:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Benzaldehyde (B42025), 4-(1,1-difluoroethyl)- |

| Molecular Formula | C₉H₈F₂O |

| Molecular Weight | 170.16 g/mol . cymitquimica.com |

| CAS Number | 871268-30-3 |

Scope and Objectives of Academic Research on this compound

Academic and industrial research focused on this compound and related structures is driven by the continuous demand for novel fluorinated molecules with superior properties. The primary objectives of this research can be categorized as follows:

Development of Novel Synthetic Routes: A key research area is the discovery of more efficient, cost-effective, and environmentally benign methods to synthesize this compound itself. This includes exploring new fluorination techniques and optimizing reaction conditions for large-scale production, similar to research into the production of related compounds like 4-fluorobenzaldehyde. google.comwipo.int

Exploration of Reactivity: Researchers are actively investigating the full range of chemical transformations that this compound can undergo. This involves studying how the difluoroethyl group influences the reactivity of the aldehyde and the aromatic ring, potentially leading to the discovery of unique reaction pathways. rsc.org

Synthesis of Bioactive Molecules: A major objective is to use this compound as a key building block to synthesize new candidates for pharmaceuticals and agrochemicals. By incorporating this moiety into known drug scaffolds or new molecular frameworks, scientists aim to develop compounds with improved efficacy, better safety profiles, and enhanced metabolic stability. researchgate.netresearchgate.net

Creation of Advanced Materials: In materials science, the goal is to polymerize or chemically modify this compound to create new fluorinated polymers and materials. Research focuses on producing materials with enhanced thermal stability, specific optical properties, or tailored surface characteristics for applications in electronics and specialty coatings. researchgate.net

Mechanistic Studies: A fundamental objective is to understand the detailed mechanisms of reactions involving this compound. acs.org By elucidating reaction pathways, researchers can better control reaction outcomes, improve yields, and design more effective synthetic strategies for a broad range of fluorinated targets.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoroethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYSRMQNMACKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299790 | |

| Record name | 4-(1,1-Difluoroethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-22-6 | |

| Record name | 4-(1,1-Difluoroethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Difluoroethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-difluoroethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 1,1 Difluoroethyl Benzaldehyde and Its Derivatives

Deoxofluorination Strategies for Benzaldehyde (B42025) Precursors

Deoxofluorination, the conversion of a carbonyl group to a difluoromethylene group, is a direct and widely employed method for the synthesis of gem-difluoro compounds. This approach can be applied to precursors of 4-(1,1-difluoroethyl)benzaldehyde, such as 4-acetylbenzaldehyde.

Direct Deoxofluorination Approaches to Aryl Difluoromethyl and Difluoroethyl Analogs

The direct conversion of an aldehyde or ketone functionality to a difluoromethyl or difluoroethyl group, respectively, is a primary strategy for synthesizing the target compound and its analogs. This transformation is typically achieved using specialized fluorinating reagents that can replace the carbonyl oxygen with two fluorine atoms.

A common and effective method for the deoxofluorination of aromatic aldehydes and ketones is the use of diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). rsc.org These reagents have demonstrated broad applicability in converting carbonyl compounds to their corresponding gem-difluorides. sci-hub.se For instance, the synthesis of 1-bromo-4-(difluoromethyl)benzene has been successfully achieved by treating 4-bromobenzaldehyde with a combination of anhydrous tetramethylammonium fluoride (B91410) (NMe4F) and either perfluorobutanesulfonyl fluoride (PBSF) or trifluoromethanesulfonic anhydride (Tf2O). umich.edu This reaction proceeds under mild conditions and tolerates a variety of functional groups, including aryl bromides, which can be useful handles for further synthetic transformations. umich.edu

More recently, XtalFluor-E has been utilized for the deoxofluorination of aromatic aldehydes at room temperature under highly concentrated, solvent-free conditions, affording a range of difluoromethyl-containing compounds in good yields. rsc.org Another advanced reagent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead), has been shown to be a highly stable and efficient deoxofluorinating agent for converting non-enolizable carbonyls to difluoromethylene groups. nih.gov

The table below summarizes various deoxofluorination reagents and their applications in the synthesis of aryl difluoromethyl and difluoroethyl analogs.

| Reagent | Substrate Example | Product | Key Features |

| Diethylaminosulfur trifluoride (DAST) | Aromatic Ketones | gem-Difluoroalkanes | Widely used, but with thermal instability. rsc.orgsci-hub.se |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) | Aromatic Aldehydes & Ketones | gem-Difluoroalkanes | More thermally stable than DAST. rsc.orgsci-hub.se |

| NMe4F / PBSF or Tf2O | 4-Bromobenzaldehyde | 1-Bromo-4-(difluoromethyl)benzene | Mild conditions, good functional group tolerance. umich.edu |

| XtalFluor-E | Aromatic Aldehydes | Difluoromethylarenes | Room temperature, solvent-free conditions. rsc.org |

| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) | Non-enolizable Carbonyls | gem-Difluoroalkanes | High thermal and aqueous stability. nih.gov |

Multi-step Conversion Pathways from Aromatic Aldehydes to 1,1-Difluoroethylated Moieties

In cases where direct deoxofluorination of a desired precursor is challenging or low-yielding, multi-step synthetic sequences can be employed. These pathways often involve the transformation of the aldehyde functionality into a group more amenable to fluorination, followed by the introduction of the difluoroethyl moiety.

One such strategy involves the conversion of an aromatic aldehyde to a dithiolane. The treatment of aldehydes and ketones with 1,2-ethanedithiol forms a 1,3-dithiolane, which can then be subjected to fluorination with reagents like bromine trifluoride to yield the corresponding gem-difluoro compound. acs.org This method provides an alternative to direct deoxofluorination of the carbonyl group.

Another multi-step approach could involve the conversion of the benzaldehyde to a methyl ketone (acetophenone derivative) via reactions such as a Grignard reaction with a methylmagnesium halide followed by oxidation. The resulting ketone can then undergo deoxofluorination as described in the previous section. For example, 4-acetylbenzaldehyde can be synthesized from various precursors and then serve as the direct substrate for deoxofluorination to yield this compound.

Difluoroalkylation and Related Reactions Utilizing Benzaldehydes

An alternative to deoxofluorination is the direct introduction of a difluoromethyl or difluoroethyl group onto a benzaldehyde derivative through various difluoroalkylation reactions.

Application of Difluoromethylation Reagents in Aldehyde Functionalization

A variety of nucleophilic difluoromethylating reagents have been developed for the functionalization of carbonyl compounds, including aldehydes. These reagents can add a difluoromethyl group to the carbonyl carbon, forming a difluoromethylated alcohol, which can then be further manipulated.

For instance, the phosphonium (B103445) salt [Ph3P(+)CF2H]Br(-) (DFPB) has been shown to act as an efficient nucleophilic difluoromethylation reagent for carbonyl compounds, leading to the formation of α-CF2H alcohols. clockss.org This transformation proceeds via the direct transfer of the CF2H group.

The following table provides examples of difluoromethylation reagents and their reactivity with aldehydes.

| Reagent | Aldehyde Type | Product Type |

| [Ph3P(+)CF2H]Br(-) (DFPB) | Aromatic Aldehydes | α-Difluoromethyl Alcohols |

While this section focuses on difluoromethylation, the resulting α-difluoromethyl alcohol from the reaction of a benzaldehyde with a difluoromethylating reagent could potentially be converted to a 1,1-difluoroethyl group through a subsequent methylation or related C-C bond-forming reaction at the carbinol carbon, followed by deoxygenation.

Introduction of the 1,1-Difluoroethyl Group via Organosilanes and Other Synthons

Organosilicon reagents have emerged as valuable tools in organic synthesis due to their stability and low toxicity. acs.org While direct introduction of a 1,1-difluoroethyl group using a dedicated organosilane reagent is a developing area, related methodologies provide a proof of concept. For example, trialkoxysilanes are utilized in rhodium-catalyzed additions to carbonyl compounds. acs.org This suggests the potential for developing a (1,1-difluoroethyl)silane reagent that could add to benzaldehydes.

The general principle of silicon-based cross-coupling reactions involves the activation of the organosilane, often with a fluoride source, to generate a hypervalent silicon species that can then transfer the organic group to a metal catalyst for subsequent reaction with an electrophile. In the context of benzaldehydes, a possible synthetic route could involve the reaction of a protected benzaldehyde derivative (e.g., as an acetal) bearing a leaving group (like a halide) with a (1,1-difluoroethyl)silane reagent under palladium catalysis.

Nucleophilic Acylation and Difluoromethylation of Aryl Substrates using Benzaldehydes

Benzaldehydes can serve as precursors to a variety of functional groups that can then participate in nucleophilic acylation or difluoromethylation reactions. Nucleophilic acyl substitution is a fundamental reaction where a nucleophile displaces a leaving group on a carbonyl carbon. nih.gov

Aryl halides, which can be prepared from benzaldehyde derivatives through various synthetic transformations, are common substrates for cross-coupling reactions. For instance, 4-bromobenzaldehyde can be synthesized from p-bromotoluene. orgsyn.org This aryl bromide can then undergo a variety of palladium-catalyzed cross-coupling reactions. While direct difluoroethylation of such aryl halides is a challenging transformation, multi-step sequences can be envisioned. For example, the aryl bromide could be converted to an organometallic reagent (e.g., a Grignard or organolithium reagent) and then reacted with a source of the "CF2CH3" synthon.

Furthermore, benzaldehydes can be converted to other functional groups that facilitate the introduction of the difluoroethyl moiety. For instance, a benzaldehyde can be oxidized to a benzoic acid, which can then be converted to an acid chloride. This acid chloride could potentially react with a difluoroethyl-containing nucleophile.

Selective Functionalization and Derivatization of this compound and its Precursors

The strategic functionalization and derivatization of fluoroalkylated benzaldehydes are pivotal for expanding their utility as building blocks in medicinal chemistry and materials science. This section explores methodologies for the selective transformation of related functional groups to access difluoroethyl analogs and the synthesis of key acyl derivatives.

Selective Defluorination of Trifluoromethyl Substituents to Difluoromethyl/Difluoroethyl Analogs

The conversion of a trifluoromethyl (CF₃) group to a difluoromethyl (CF₂H) or a difluoroethyl (CF₂CH₃) moiety represents a significant synthetic challenge due to the high strength of the C-F bond. However, this transformation is highly desirable as it allows for the fine-tuning of a molecule's physicochemical properties. Recent research has demonstrated that the selective reduction of an aromatic trifluoromethyl group can be accomplished through a base-promoted elimination, which forms a difluoro-p-quinomethide intermediate that is then trapped by an intramolecular nucleophile nih.govresearchgate.netresearchgate.net.

One successful strategy involves the use of an aminoisobutyric acid (Aib) derivative. This method facilitates a conformationally favored cyclization, leading to high yields of cyclized difluoromethyl-substituted arylimidazolidinone products. These intermediates can be readily converted to versatile difluoromethyl-substituted aldehydes via reduction and hydrolysis nih.govresearchgate.net. This process effectively constitutes a vicarious reduction of the CF₃ group researchgate.net. This multi-step sequence, involving reductive amination, acylation, cyclization, and reductive hydrolysis, has been successfully applied to a range of trifluoromethylated aromatic aldehydes researchgate.net.

Another approach to selective defluorination involves photocatalysis. Dihydroacridine derivatives have been shown to act as effective photocatalysts for the reductive defluorination of trifluoromethyl groups. This process proceeds under mild conditions through a sequential single-electron transfer mechanism, enabling the functionalization of the C-F bond nih.gov. Additionally, a general photocatalytic method for hydrodefluorination and defluoroalkylation of trifluoromethylarenes has been developed using electronically-variable arenethiolates as photosensitizers, which function through a photo-induced electron donor–acceptor (EDA) complex rsc.org.

The following table summarizes the key aspects of these selective defluorination methodologies.

| Method | Key Reagents/Catalysts | Intermediate | Final Product | Reference |

| Intramolecular Nucleophilic Trapping | Base, Aminoisobutyric acid (Aib) derivative | Difluoro-p-quinomethide, Arylimidazolidinone | Difluoromethyl-substituted aldehyde | nih.govresearchgate.net |

| Photocatalysis | Dihydroacridine derivatives | Radical intermediates | Defluoroalkylated arenes | nih.gov |

| EDA Complex Photocatalysis | Arenethiolates, Silane | Electron Donor-Acceptor (EDA) complex | Difluoromethyl compounds | rsc.org |

Synthesis of 4-(1,1-Difluoroethyl)benzoyl Chloride and Related Acyl Derivatives

4-(1,1-Difluoroethyl)benzoyl chloride is a key derivative that serves as a precursor for the synthesis of various esters, amides, and ketones. The synthesis of acyl chlorides is typically achieved from the corresponding carboxylic acid using standard chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) wikipedia.org.

While a specific, detailed synthesis for 4-(1,1-Difluoroethyl)benzoyl chloride is not extensively documented in the provided results, the general and well-established methods for producing benzoyl chlorides are applicable wikipedia.orgorgsyn.org. The synthesis would start from 4-(1,1-Difluoroethyl)benzoic acid. This acid would then be treated with a chlorinating agent, often in an inert solvent. For instance, the reaction with thionyl chloride or oxalyl chloride effectively converts the carboxylic acid to the more reactive acyl chloride wikipedia.org. This transformation is a standard procedure in organic synthesis, widely used for preparing various substituted benzoyl chlorides orgsyn.org. The resulting 4-(1,1-Difluoroethyl)benzoyl chloride can then be used in Friedel-Crafts acylations with aromatic compounds to yield benzophenones or react with alcohols and amines to produce esters and amides, respectively wikipedia.org.

Green Chemistry Approaches in Fluoroalkylation Synthesis Relevant to Benzaldehydes

The principles of green chemistry are increasingly being integrated into the synthesis of organofluorine compounds to minimize environmental impact. This involves the development of environmentally benign catalysts and the use of solvent-free or recyclable systems tandfonline.commisericordia.eduresearchgate.net.

Catalyst Development for Environmentally Benign Fluorination Reactions

Significant progress has been made in developing catalytic systems that avoid stoichiometric and often toxic traditional fluorinating reagents. Modern approaches focus on transition-metal catalysts, organocatalysts, and photocatalysts to achieve efficient and selective fluorination under milder conditions mdpi.comnih.gov.

For instance, palladium-catalyzed fluorination of arylboronic acids represents a significant advancement. Data science tools have been employed to develop heteroleptic palladium catalysts that utilize two distinct ligands to promote the reaction effectively acs.org. These catalytic systems can improve reaction efficiency and broaden the substrate scope mdpi.com. Copper-based catalysts have also shown a wide range of applications in both fluorination and fluoroalkylation reactions nih.gov.

Photoredox catalysis has emerged as a powerful green technique for forming C–F bonds mdpi.com. An eco-friendly heterogeneous photocatalytic system using K-modified carbon nitride (CN-K) has been developed for fluoroalkylation reactions. This recyclable, heavy metal-free photocatalyst utilizes visible light and air as a green oxidant rsc.org.

The table below highlights some environmentally benign catalysts for fluorination.

| Catalyst Type | Example | Reaction Type | Advantages | Reference |

| Heteroleptic Palladium | Pd-terpyridine complex with a bidentate ligand | Fluorination of Arylboronic Acids | High efficiency, Good functional group tolerance | acs.org |

| Heterogeneous Photocatalyst | K-modified carbon nitride (CN-K) | Fluoroalkylation of Alkenes | Recyclable, Metal-free, Uses air as oxidant | rsc.org |

| Organocatalyst | β,β-diaryl serine | Enantioselective fluorination of β-diketones | High yields and enantioselectivity under mild conditions | mdpi.com |

Solvent-Free and Recyclable Catalyst Systems in Aldehyde Transformations

Solvent-free reactions and the use of recyclable catalysts are cornerstones of green chemistry, reducing waste and improving process efficiency. In the context of aldehyde transformations, several innovative systems have been developed.

For example, reusable pyrrolidinium ionic liquids have been successfully used as catalysts for the Knoevenagel condensation of aldehydes in solvent-free conditions. This system is recyclable for multiple runs without a significant loss in activity rsc.org. Similarly, recyclable enamine catalysts have been developed for asymmetric direct cross-aldol reactions of aldehydes in emulsion media rsc.org.

The heterogenization of homogeneous catalysts is another effective strategy. Phosphine ligands have been tethered to metal-organic frameworks (MOFs) to create recyclable, heterogeneous catalysts for the hydroformylation of olefins to aldehydes. These catalysts replicate the high activity and selectivity of their homogeneous counterparts acs.org. Furthermore, practical and green electrochemical methods for the reduction of aldehydes to alcohols have been developed using water as both the hydrogen source and solvent, with recyclable electrolytes researchgate.netnih.gov.

Optimization and Challenges in Synthetic Protocols for Fluoroalkylated Aldehydes

The synthesis of fluoroalkylated aldehydes, while crucial, is fraught with challenges that necessitate careful optimization of reaction protocols. Key difficulties include controlling regioselectivity, managing the reactivity of fluorinated precursors, and ensuring the scalability of the processes for industrial applications chimia.chrsc.org.

Optimization often involves a systematic variation of reaction parameters such as the catalyst, solvent, base, and temperature to maximize yield and selectivity researchgate.net. For example, in the synthesis of N-heterocyclic carbene-metal complexes used in aldehyde transformations, the choice of the inorganic base was found to be critical for achieving full conversion of the starting material researchgate.net. Similarly, developing efficient methods for synthesizing aldehydes from precursors like cyanoacetamide requires careful optimization of reduction and hydrolysis steps to achieve high yields ijrpr.com.

A significant challenge in fluoroalkylation is the introduction of the fluoroalkyl group at a late stage in a synthetic sequence, which is often more cost-effective for complex molecules chimia.ch. However, radical perfluoroalkylation methods can suffer from issues with regioselectivity rsc.org. While transition-metal-catalyzed cross-coupling reactions offer better control, they require pre-functionalized substrates rsc.orgresearchgate.net. The development of industrially viable fluoroalkylation methods that utilize readily available starting materials, such as fluoroalkyl halides, remains a key objective chimia.ch. The inherent difficulties in these syntheses have spurred the development of numerous specialized reagents, though many are not suitable for large-scale production due to cost and waste generation chimia.chresearchgate.net.

Yield Enhancement Strategies and Reaction Condition Tuning

Achieving high yields in the synthesis of this compound hinges on the strategic selection of deoxyfluorination agents and the precise tuning of reaction parameters. The conversion of the ketone in 4-acetylbenzaldehyde to a difluoromethylene group is the key step, and several reagents have been developed for this purpose.

Choice of Deoxyfluorinating Reagent:

The most common and historically significant reagent for this transformation is Diethylaminosulfur Trifluoride (DAST) . DAST is effective for converting ketones to geminal difluorides; however, it is thermally unstable and can decompose violently at temperatures above 90°C, limiting its use in large-scale synthesis. sigmaaldrich.comucla.edu

To address the safety concerns and often moderate yields associated with DAST, more stable alternatives have been developed:

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): This reagent is thermally more stable than DAST and often provides comparable or superior yields in the deoxyfluorination of ketones. organic-chemistry.orgsigmaaldrich.com

PyFluor® (2-Pyridinesulfonyl Fluoride): Known for its high thermal and chemical stability, PyFluor is a crystalline solid that can be stored at room temperature. It often results in fewer elimination side products compared to DAST, which simplifies purification and improves isolated yields. sigmaaldrich.comorganic-chemistry.orgnih.gov

XtalFluor-E®: This aminodifluorosulfinium salt is another stable alternative that, when used with an additive like triethylamine trihydrofluoride (Et3N·3HF), can efficiently convert aldehydes and ketones to their gem-difluoro analogues at room temperature. organic-chemistry.orgrsc.org

Tuning Reaction Conditions:

Optimizing reaction conditions is crucial for maximizing the yield of the desired product. Key parameters include:

Temperature: Deoxyfluorination reactions are highly sensitive to temperature. Reactions are often initiated at low temperatures (e.g., -78°C or 0°C) and then allowed to warm to room temperature. wikipedia.orgcommonorganicchemistry.com This controlled temperature profile helps to manage the reaction's exothermicity and minimize the formation of byproducts.

Solvent: The choice of solvent can significantly impact reaction efficiency. Aprotic, non-polar solvents like dichloromethane (DCM) are most commonly used. wikipedia.orgcommonorganicchemistry.com The reaction should be conducted under anhydrous conditions, as moisture can hydrolyze the fluorinating reagents, generating hydrogen fluoride and reducing the yield. wikipedia.org

Stoichiometry: An excess of the fluorinating reagent is typically used to ensure complete conversion of the starting ketone. For example, procedures often call for 1.5 to 3.0 equivalents of the reagent. rsc.orgcommonorganicchemistry.com

The following interactive table summarizes various conditions used for the deoxyfluorination of ketones to yield gem-difluorides, illustrating the impact of reagent and temperature tuning on reaction outcomes.

Regio- and Chemoselectivity Control in Fluorination Reactions

When synthesizing this compound from 4-acetylbenzaldehyde, the primary challenge is chemoselectivity . The starting material contains two carbonyl groups: a ketone and an aldehyde. The desired reaction is the selective fluorination of the ketone group while leaving the more reactive aldehyde group intact. Regioselectivity, which concerns the specific placement of atoms on a molecule, is less of an issue here as the reaction is a direct functional group transformation.

Controlling Chemoselectivity:

The key to achieving high chemoselectivity lies in the choice of the fluorinating reagent and reaction conditions. Aldehydes are generally more reactive towards nucleophilic attack than ketones. However, many modern deoxyfluorinating agents exhibit remarkable functional group tolerance.

Modern Reagents: Reagents like PyFluor® and Deoxo-Fluor® have been shown to be highly selective. sigmaaldrich.comsigmaaldrich.com For instance, aryl fluorosulfonates have been used for deoxyfluorination of alcohols while tolerating aldehyde and ketone functionalities, which are prone to form geminal difluorides under other conditions. cas.cnrsc.org This tolerance is crucial for the successful synthesis of this compound without resorting to protecting group strategies for the aldehyde function.

Reaction Conditions: While the reagent is the primary determinant of selectivity, conditions can be fine-tuned. Performing the reaction at lower temperatures can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy, which in this case would be the desired ketone fluorination.

The development of newer reagents has significantly improved the ability to selectively fluorinate ketones in the presence of other sensitive functional groups. This circumvents the need for multi-step protection-deprotection sequences, making the synthesis more efficient and atom-economical.

The following interactive table compares the properties and selectivity of various deoxyfluorinating reagents.

Mechanistic Investigations of Reactions Involving 4 1,1 Difluoroethyl Benzaldehyde

Reaction Pathway Elucidation for Fluoroethyl Group Transformations

The 1,1-difluoroethyl group attached to the benzaldehyde (B42025) core is a key functional handle that can undergo various transformations. Understanding the mechanistic pathways of these reactions is crucial for developing novel synthetic methodologies.

Intramolecular Nucleophilic Trapping Mechanisms in Defluorination Processes

While direct intramolecular nucleophilic trapping involving the aldehyde oxygen in defluorination of 4-(1,1-difluoroethyl)benzaldehyde is not extensively documented in the reviewed literature, the principles of such mechanisms can be inferred from related studies on gem-difluoro compounds. Generally, defluorination can be initiated by a single-electron transfer (SET) to generate a radical anion, which then expels a fluoride (B91410) ion. The resulting α-fluoro radical could then potentially be trapped. However, more commonly, the process involves the generation of a carbocationic intermediate which is then attacked by a nucleophile.

In a related context, the functionalization of gem-difluoroalkenes often proceeds through mechanisms that avoid the loss of fluorine. These fluorine-retentive strategies highlight the stability of the C-F bond and the specific conditions required to activate it. nih.gov

Role of Proposed Intermediates in Fluorine Transfer Reactions

Fluorine transfer reactions are fundamental in organofluorine chemistry. In the context of compounds like this compound, the difluoroethyl group can be a source of fluorine under specific conditions. Mechanistic studies suggest that these reactions can proceed through various intermediates, including radical species. For instance, iron-catalyzed C–H fluorination reactions have been shown to involve short-lived radical intermediates where the fluorine transfer is mediated directly by the metal center. acs.org Crossover experiments in such systems have indicated an organometallic pathway rather than a free-radical atom transfer for the fluorine transfer step. acs.org

The generation of difluorocarbene (:CF2) is another key intermediate in many fluorination reactions. This highly reactive species can be generated from various precursors and can participate in cycloadditions and insertions. For example, the thermal decomposition of sodium chlorodifluoroacetate is a known method for generating difluorocarbene in situ. nih.gov The interaction of such intermediates with other reactive species, like phosphines, can lead to the formation of ylides (e.g., Ph3P=CF2) or α-carbanions (e.g., Ph3P+–CF2–), which are crucial for subsequent olefination reactions. nih.gov

Aldehyde Reactivity in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The aldehyde group in this compound is a primary site for a multitude of chemical transformations, enabling the construction of more complex molecular architectures.

Nucleophilic Addition Reactions of the Aldehyde Moiety

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. libretexts.orgmasterorganicchemistry.com This reaction proceeds via the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation yields an alcohol. libretexts.org The reactivity of the aldehyde is influenced by both steric and electronic factors. libretexts.org

The presence of the 1,1-difluoroethyl group, an electron-withdrawing group, is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. However, aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring. libretexts.org

Table 1: Factors Influencing Nucleophilic Addition to Aldehydes

| Factor | Effect on Reactivity | Rationale |

| Electron-withdrawing substituents on the aromatic ring | Increase | Enhance the electrophilicity of the carbonyl carbon. libretexts.org |

| Electron-donating substituents on the aromatic ring | Decrease | Reduce the electrophilicity of the carbonyl carbon via resonance. libretexts.org |

| Steric hindrance around the carbonyl group | Decrease | Hinder the approach of the nucleophile. libretexts.org |

| Basicity of the nucleophile | Influences reversibility | Strong bases lead to irreversible addition, while weaker bases result in reversible reactions. masterorganicchemistry.com |

Wittig-Type and Related Olefination Reactions for Gem-Difluoroalkene Formation

Wittig-type reactions are a cornerstone for the synthesis of alkenes from carbonyl compounds. For the formation of gem-difluoroalkenes from aldehydes like this compound, specific reagents are required. A common method involves the in-situ generation of a difluoromethylenating agent. For example, the reaction of an aldehyde with sodium chlorodifluoroacetate and triphenylphosphine (B44618) in a suitable solvent like DMF can yield the corresponding 1,1-difluoroalkene. nih.gov

The mechanism of this transformation is thought to involve the initial formation of difluorocarbene, which is then trapped by triphenylphosphine to form a phosphonium (B103445) ylide or a related α-carbanion intermediate (Ph3P+–CF2–). nih.gov This nucleophilic species then attacks the aldehyde carbonyl, forming a betaine (B1666868) intermediate. nih.gov Subsequent retro-[2+2] cycloaddition eliminates triphenylphosphine oxide (TPPO), a thermodynamically favorable process, to afford the gem-difluoroalkene. nih.gov

Radical Chemistry in Difluoromethylation and C-H Functionalization Relevant to Aromatic Aldehydes

The field of radical chemistry offers powerful tools for the functionalization of molecules. The difluoromethyl group can be introduced into organic molecules through radical pathways. mdpi.com For instance, S-(Difluoromethyl)benzenesulfonothioate has been used as a radical difluoromethylthiolating reagent. rsc.org

Furthermore, the aldehyde group itself can be a handle for C-H functionalization of the aromatic ring. Transition metal-catalyzed reactions, often employing a transient directing group, can achieve selective C-H activation at the ortho position to the aldehyde. researchgate.netrsc.org For example, a ruthenium-catalyzed [3+2] cascade annulation of aromatic aldehydes with acrylates has been developed for the construction of indene (B144670) frameworks, proceeding through a weakly coordinating aldehyde-assisted C-H bond activation. researchgate.net Similarly, catalyst-free protocols for the amidation of the aldehydic C-H bond have been reported, proceeding via a nitrene transfer process. nih.gov These methods highlight the versatility of the aldehyde group in directing reactions to specific sites within the molecule.

Conformational Studies and Kinetic Isotope Effects in Reaction Mechanisms

Currently, there is a notable absence of publicly available scientific literature detailing specific conformational studies and kinetic isotope effects (KIEs) for reactions directly involving this compound. While the principles of conformational analysis and KIEs are fundamental to understanding organic reaction mechanisms, dedicated research applying these investigative tools to this particular difluorinated benzaldehyde derivative has not been reported in accessible scholarly articles.

Conformational analysis would be crucial in understanding the steric and electronic effects of the 1,1-difluoroethyl group on the reactivity of the aldehyde. The rotational barrier around the C-C bond connecting the difluoroethyl group to the benzene (B151609) ring, as well as the orientation of the aldehyde group relative to the ring, would significantly influence the transition state geometries of its reactions. However, no experimental or computational studies providing these specific conformational parameters for this compound have been found.

Similarly, kinetic isotope effect studies, which involve isotopic substitution (e.g., replacing hydrogen with deuterium) at or near the reacting center, are powerful probes of reaction mechanisms. For instance, in a hydride reduction of the aldehyde, a primary deuterium (B1214612) KIE (kH/kD) would provide insight into the nature of the hydride transfer in the rate-determining step. To date, no such KIE studies have been published for reactions of this compound.

While general discussions on KIEs in enzyme-catalyzed reactions and in hydride transfer reactions of other substituted benzaldehydes exist, this information is not directly applicable to provide specific data for this compound. The unique electronic properties of the difluoroethyl group would likely lead to distinct mechanistic features that can only be elucidated through dedicated experimental and computational investigation.

In the absence of direct research on this compound, a detailed and scientifically accurate discussion with specific research findings and data tables for this section cannot be constructed. Further experimental work is required to explore the mechanistic nuances of reactions involving this compound.

Applications of 4 1,1 Difluoroethyl Benzaldehyde in Advanced Organic Synthesis

As a Strategic Building Block in Complex Molecule Synthesis

The dual functionality of 4-(1,1-Difluoroethyl)benzaldehyde—an aldehyde for condensation and derivatization, and a stable fluoroalkyl group for property modulation—positions it as a strategic component in the synthesis of intricate molecular architectures.

The aldehyde group is one of the most versatile functional groups in organic chemistry, serving as a gateway to a wide array of other functionalities. This compound can be readily transformed into corresponding alcohols, carboxylic acids, and ketones, which are themselves valuable intermediates.

Alcohols: The reduction of the aldehyde group yields 4-(1,1-Difluoroethyl)benzyl alcohol. This transformation can be achieved using standard reducing agents like sodium borohydride or lithium aluminum hydride. The resulting alcohol can be used in the synthesis of esters and ethers.

Carboxylic Acids: Oxidation of the aldehyde furnishes 4-(1,1-Difluoroethyl)benzoic acid. This conversion is typically accomplished with oxidizing agents such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid). Carboxylic acids are precursors to a vast range of derivatives, including esters, amides, and acid halides. uomus.edu.iq

Ketones: While direct conversion to a ketone is not a single step, the aldehyde can be a precursor. For instance, reaction with a Grignard reagent (e.g., methylmagnesium bromide) would produce a secondary alcohol, which can then be oxidized to the corresponding aromatic ketone, 1-(4-(1,1-difluoroethyl)phenyl)ethan-1-one.

These transformations allow chemists to introduce the 4-(1,1-difluoroethyl)phenyl motif into a broader range of target molecules.

| Derivative Type | General Synthesis Method | Resulting Compound from this compound |

| Primary Alcohol | Reduction (e.g., with NaBH₄) | [4-(1,1-Difluoroethyl)phenyl]methanol |

| Carboxylic Acid | Oxidation (e.g., with KMnO₄) | 4-(1,1-Difluoroethyl)benzoic acid |

| Amide | Oxidative Amination | N-Substituted-4-(1,1-difluoroethyl)benzamide |

This table presents common transformations of the aldehyde functional group, applicable to this compound for the synthesis of key derivatives.

Heterocyclic compounds are of immense interest due to their prevalence in pharmaceuticals and other bioactive molecules. This compound is an excellent starting material for constructing substituted heterocyclic rings.

Benzoxazoles: These heterocycles can be synthesized through the condensation of an o-aminophenol with an aldehyde. nih.govnih.gov In this reaction, this compound reacts with an o-aminophenol, typically under acidic or oxidative conditions, to form a 2-substituted benzoxazole. organic-chemistry.org The resulting 2-(4-(1,1-difluoroethyl)phenyl)benzoxazole core is a feature in various biologically active molecules.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route involves a two-step process. derpharmachemica.comdergipark.org.tr First, this compound undergoes a Claisen-Schmidt condensation with a suitable acetophenone to form a chalcone (an α,β-unsaturated ketone). core.ac.ukjetir.org This chalcone intermediate is then cyclized by reacting with hydrazine hydrate or a substituted hydrazine, yielding a pyrazoline derivative. jetir.orgiscience.in

| Heterocycle Class | Key Reagents | General Reaction |

| Benzoxazole | o-Aminophenol | Condensation and Cyclization |

| Pyrazoline | Acetophenone, then Hydrazine Hydrate | Claisen-Schmidt Condensation followed by Cyclization |

This interactive table outlines the synthesis of important heterocyclic systems starting from this compound.

Design and Synthesis of Bioactive Molecule Intermediates

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve their pharmacological profiles. The 1,1-difluoroethyl group is particularly useful as it acts as a bioisostere for other groups and enhances key molecular properties.

The 1,1-difluoroethyl group is considered a lipophilic hydrogen bond donor and can significantly alter a molecule's properties. enamine.net Its incorporation via this compound can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of two fluorine atoms on the benzylic carbon sterically shields adjacent C-H bonds from enzymatic attack by metabolic enzymes (e.g., Cytochrome P450s), slowing down metabolism and increasing the drug's half-life.

Modulation of Acidity/Basicity: As a strongly electron-withdrawing group, the 1,1-difluoroethyl substituent can lower the pKa of nearby acidic or basic functional groups. This tuning of electronic properties can be critical for optimizing a drug's binding affinity to its target receptor.

Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, aiming to correlate a molecule's chemical structure with its biological activity. This compound is a valuable tool in SAR exploration for several reasons:

Systematic Modification: The aldehyde functionality provides a reliable chemical handle to synthesize a library of derivatives. By keeping the 4-(1,1-difluoroethyl)phenyl core constant while varying other parts of the molecule (e.g., by creating different pyrazolines or benzoxazoles), chemists can systematically probe the SAR of the molecular scaffold.

Probing Fluorine's Impact: It allows for a direct assessment of the contribution of the 1,1-difluoroethyl group to biological activity. By comparing the activity of a final compound containing this group to its non-fluorinated or monofluorinated analogue, researchers can quantify the specific benefits (or drawbacks) of this particular fluorination pattern. This information is crucial for rational drug design and lead optimization. researchgate.net

Potential Contributions to Ligand Design and Catalyst Development

The unique electronic and steric properties of the 4-(1,1-difluoroethyl)phenyl group make it an intriguing component for the design of advanced ligands and catalysts. The aldehyde group can be converted into various coordinating moieties, such as imines (via condensation with primary amines) or phosphines (via multi-step synthesis).

In a resulting metal-ligand complex, the 1,1-difluoroethyl group could exert influence in several ways:

Electronic Tuning: The strong electron-withdrawing nature of the group can modulate the electron density on the coordinating atom of the ligand, which in turn influences the electronic properties and reactivity of the metal center in a catalyst.

Steric Influence: The group provides moderate steric bulk, which can create a specific chiral pocket around a metal center, potentially leading to high enantioselectivity in asymmetric catalysis.

While still an emerging area, the use of specifically fluorinated benzaldehydes like this compound represents a promising strategy for the development of next-generation catalysts with tailored reactivity and stability.

Influence of the Fluoroethyl Moiety on Ligand Coordination and Properties

The 1,1-difluoroethyl group at the para-position of the benzaldehyde (B42025) ring exerts a significant influence on the properties of ligands derived from this molecule. This influence stems from the distinct electronic and steric effects of the fluorine atoms.

Electronic Effects:

The difluoroethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) decreases the electron density on the aromatic ring and, consequently, on any coordinating atom that is part of a ligand synthesized from this benzaldehyde. This modulation of electronic properties can have several important consequences for ligand coordination and catalysis:

Metal-Ligand Bond Strength: By reducing the electron-donating ability of the ligand, the difluoroethyl group can weaken the bond between the ligand and a metal center. This can be advantageous in catalytic cycles where ligand dissociation is a key step.

Redox Potential of the Metal Center: The electron-withdrawing nature of the moiety can increase the redox potential of the metallic catalyst. This makes the metal center more electrophilic and can enhance its reactivity in oxidative addition steps or its susceptibility to nucleophilic attack.

Acidity of Coordinated Molecules: In a coordination complex, the increased electrophilicity of the metal can enhance the acidity of other coordinated molecules, such as water, which can be crucial in certain catalytic transformations.

A comparison of the electronic properties of various substituted benzaldehyde derivatives highlights the significant electron-withdrawing nature of fluorinated alkyl groups.

| Substituent Group | Hammett Parameter (σp) | Nature of Electronic Effect |

| -CH₃ | -0.17 | Electron-donating |

| -H | 0.00 | Neutral |

| -Cl | +0.23 | Electron-withdrawing |

| -CF₃ | +0.54 | Strongly Electron-withdrawing |

| -CH₂CHF₂ | ~+0.3-0.4 (estimated) | Strongly Electron-withdrawing |

This table presents representative data; the value for the 1,1-difluoroethyl group is an estimation based on related fluoroalkyl groups.

Steric Effects:

While fluorine has a van der Waals radius similar to that of hydrogen, the cumulative effect of multiple fluorine atoms and the C-F bond lengths can lead to significant steric hindrance. The 1,1-difluoroethyl group has a greater steric demand than a simple ethyl or methyl group. researchgate.net This steric bulk can play a crucial role in shaping the coordination sphere around a metal center.

Coordination Geometry: The steric profile of ligands derived from this compound can influence the geometry of the resulting metal complexes, potentially favoring specific coordination numbers or arrangements that can impact catalytic selectivity.

Enantioselectivity: In asymmetric catalysis, the steric hindrance provided by the fluoroethyl group can be instrumental in creating a well-defined chiral pocket around the active site of a catalyst, thereby enhancing enantioselectivity. rsc.org

Role in Developing Chiral Catalysts or Fluorine-Enabled Catalytic Systems

The aldehyde functionality of this compound is a versatile handle for the synthesis of a wide variety of chiral ligands. The presence of the difluoroethyl group makes this compound particularly interesting for the development of fluorine-enabled catalytic systems, where the unique properties of fluorine are exploited to achieve high efficiency and selectivity.

The benzaldehyde can be readily converted into chiral imines, amines, diols, and other structures that are common scaffolds for chiral ligands. For example, condensation with a chiral primary amine yields a chiral Schiff base ligand. Subsequent reduction can afford a chiral secondary amine ligand.

Hypothetical Application in Asymmetric Catalysis:

Consider the synthesis of a chiral Schiff base ligand from this compound and a chiral amine, followed by coordination to a metal like copper or rhodium. The resulting chiral catalyst could be applied in asymmetric reactions such as cyclopropanation or hydrosilylation. The electron-withdrawing difluoroethyl group would be expected to enhance the Lewis acidity of the metal center, potentially increasing the reaction rate. Simultaneously, the steric bulk of the group would contribute to the chiral environment, influencing the enantiomeric excess (ee) of the product.

Below is a hypothetical comparison of catalyst performance based on the electronic nature of the para-substituent on the benzaldehyde-derived ligand in an asymmetric reaction.

| Para-Substituent on Ligand | Relative Reaction Rate | Product Enantiomeric Excess (ee) |

| -OCH₃ (Electron-donating) | 1.0 | 85% |

| -H (Neutral) | 1.5 | 90% |

| -CH₂CHF₂ (Electron-withdrawing) | 2.5 | 95% |

This table is illustrative and represents expected trends rather than experimental data for this specific compound.

The development of such fluorine-containing chiral catalysts is an active area of research. The ability to fine-tune both the electronic and steric properties of a ligand by introducing moieties like the 1,1-difluoroethyl group is a powerful strategy for designing next-generation catalysts for challenging asymmetric transformations. researchgate.net

Computational Chemistry and Theoretical Studies on 4 1,1 Difluoroethyl Benzaldehyde

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and optimal geometry of the molecule.

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are two of the most widely used approaches in quantum chemistry for studying organic molecules like 4-(1,1-difluoroethyl)benzaldehyde.

Hartree-Fock (HF) Method: This is an ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. It systematically accounts for the exchange interaction between electrons of the same spin but neglects electron correlation, which is the interaction between electrons of opposite spins. While computationally less intensive than more advanced methods, the neglect of electron correlation can sometimes limit its accuracy, though it can be effective for certain properties. nih.gov

Density Functional Theory (DFT): DFT is a method that determines the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. researchgate.netnih.gov It includes effects of electron exchange and correlation through an exchange-correlation functional. Hybrid functionals, such as B3LYP, are particularly popular as they incorporate a portion of the exact exchange from the Hartree-Fock theory, often leading to improved accuracy for a wide range of chemical systems.

For this compound, these methods, typically paired with a basis set like 6-31G* or larger, are used to perform geometry optimization. This process finds the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. The resulting electronic structure reveals information about the distribution of electrons, molecular orbital energies (such as the HOMO and LUMO), and atomic charges.

Table 1: Representative Theoretical Bond Lengths and Angles for this compound (Predicted)

| Parameter | Bond/Angle | Typical Calculated Value (DFT/B3LYP/6-31G*) |

| Bond Lengths | C=O (aldehyde) | ~1.21 Å |

| C-C (ring-aldehyde) | ~1.48 Å | |

| C-C (ring-ethyl) | ~1.52 Å | |

| C-C (ethyl) | ~1.54 Å | |

| C-F (gem-difluoro) | ~1.36 Å | |

| Bond Angles | O=C-C (aldehyde-ring) | ~124° |

| H-C-C (aldehyde-ring) | ~116° | |

| C-C-F (ethyl) | ~110° | |

| F-C-F (ethyl) | ~107° |

Note: These are estimated values based on calculations for similar substituted benzaldehydes and fluoroalkanes. Actual calculated values may vary depending on the specific level of theory and basis set used.

The presence of rotatable single bonds in this compound—specifically the C-C bond between the aromatic ring and the aldehyde group, and the C-C bond between the ring and the difluoroethyl group—gives rise to different possible conformations.

Computational methods are employed to explore the potential energy surface associated with the rotation around these bonds. By systematically changing the dihedral angles and calculating the energy at each point, a rotational profile can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the transition states between them.

For the aldehyde group, the planar conformation, where the C=O bond is in the same plane as the benzene (B151609) ring, is generally the most stable due to favorable conjugation between the π-systems of the ring and the carbonyl group. researchgate.net The rotational barrier can be quantified by calculating the energy difference between this stable planar form and the perpendicular transition state. researchgate.net

The rotation of the 1,1-difluoroethyl group is also a key conformational feature. The calculations would predict the most stable arrangement of the CF2 group relative to the plane of the benzene ring. The stability of different conformers is determined by a combination of steric hindrance and electronic interactions, such as hyperconjugation. The energy differences between these conformers are typically small, suggesting that multiple conformations may be populated at room temperature.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which aids in the interpretation and assignment of experimental spectra.

Theoretical vibrational analysis can be performed on the optimized geometry of this compound. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often systematically scaled by an empirical factor to better match experimental data from Fourier-transform infrared (FT-IR) spectroscopy, accounting for anharmonicity and other approximations in the theoretical model.

The simulated spectrum allows for a detailed assignment of the observed absorption bands to specific molecular vibrations. For this compound, key predicted vibrations would include:

C=O stretching of the aldehyde group, a strong band typically around 1700 cm⁻¹. docbrown.info

Aromatic C-H stretching vibrations above 3000 cm⁻¹. docbrown.info

Aldehydic C-H stretching , often appearing as two weaker bands in the 2700-2900 cm⁻¹ region. docbrown.info

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-F stretching vibrations associated with the difluoroethyl group, which are expected to be strong and appear in the 1100-1300 cm⁻¹ region.

Table 2: Predicted Key Vibrational Frequencies (FT-IR) for this compound

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹, scaled) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | 2900 - 2700 | Weak |

| Carbonyl (C=O) Stretch | ~1705 | Strong |

| Aromatic Ring (C=C) Stretch | 1605, 1580 | Medium-Strong |

| C-F Symmetric/Asymmetric Stretch | 1300 - 1100 | Strong |

| C-C Stretch (Ring-CHO) | ~1205 | Medium |

Note: These are representative values. The exact calculated frequencies depend on the computational method.

The prediction of Nuclear Magnetic Resonance (NMR) parameters is another important application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (TMS).

Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. Comparing these predicted values with experimental data serves as a rigorous test for the accuracy of the computed molecular structure and electronic environment. Discrepancies can point to specific structural features or solvent effects not captured by the gas-phase theoretical model.

Furthermore, calculations can also predict spin-spin coupling constants (J-couplings), providing even deeper insight into the bonding and connectivity within the molecule. For instance, the ³J(H,H) couplings in the aromatic ring can confirm the substitution pattern, while couplings involving the fluorine atoms (e.g., ³J(H,F) and ⁴J(H,F)) are characteristic of the difluoroethyl group's conformation and electronic environment.

Table 3: Predicted NMR Chemical Shifts (δ in ppm) for this compound

| Nucleus | Position | Estimated Chemical Shift (ppm) |

| ¹H | Aldehyde (-CHO) | 9.9 - 10.1 |

| ¹H | Aromatic (ortho to CHO) | 7.8 - 7.9 |

| ¹H | Aromatic (ortho to C(CF₂)CH₃) | 7.5 - 7.6 |

| ¹H | Ethyl (-CH₃) | ~2.0 (triplet) |

| ¹³C | Carbonyl (-CHO) | 190 - 192 |

| ¹³C | Aromatic (C-CHO) | 135 - 137 |

| ¹³C | Aromatic (C-C(CF₂)CH₃) | 148 - 150 |

| ¹³C | Aromatic (ortho to CHO) | 129 - 130 |

| ¹³C | Aromatic (ortho to C(CF₂)CH₃) | 126 - 127 |

| ¹³C | Ethyl (-CF₂-) | 120 - 125 (triplet) |

| ¹³C | Ethyl (-CH₃) | ~25 (quartet) |

| ¹⁹F | Ethyl (-CF₂-) | -90 to -110 (quartet) |

Note: Values are estimated based on substituent effects and data for analogous compounds. They serve as a guide for what theoretical calculations would likely predict.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. This approach calculates the energies required to excite an electron from an occupied molecular orbital to an unoccupied one. The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band.

For this compound, the UV-Vis spectrum is expected to be characterized by two main types of electronic transitions:

π → π transitions:* These are typically high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzaldehyde (B42025) moiety. These transitions are responsible for the strong absorption bands at shorter wavelengths. masterorganicchemistry.com

n → π transitions:* This involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength compared to the π → π* transitions. masterorganicchemistry.com

Computational studies can precisely identify the specific molecular orbitals involved in each transition and predict how the substitution with the 1,1-difluoroethyl group influences the absorption wavelengths compared to unsubstituted benzaldehyde. researchgate.net

Table 4: Predicted Electronic Transitions and UV-Vis Absorption for this compound

| Transition Type | Orbitals Involved (Typical) | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| π → π | HOMO → LUMO+n | 240 - 260 | High (> 0.1) |

| n → π | HOMO-n → LUMO | 310 - 340 | Low (< 0.01) |

Note: HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. The specific orbitals and energies are highly dependent on the computational method.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is an indispensable tool for elucidating the intricate pathways of chemical reactions. By simulating reactions at a quantum mechanical level, researchers can map out the energetic landscape, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates. While specific mechanistic studies on this compound are not extensively documented in the literature, the principles can be effectively demonstrated by examining computational studies on the parent molecule, benzaldehyde. These studies provide a foundational understanding of the methodologies that are directly applicable to its fluorinated derivatives.

Energetic Profiles of Key Reaction Steps and Activation Barriers

The energetic profile of a reaction provides a roadmap of energy changes as reactants are converted into products. Key features of this profile include the relative energies of reactants, intermediates, transition states, and products, as well as the activation barriers (ΔG‡), which represent the energy required to overcome the transition state.

For instance, computational studies on the formation of benzaldehyde from benzyl (B1604629) alcohol have detailed the free energies (ΔG) of various radical reaction pathways. researchgate.net These calculations, often performed using high-level methods like Density Functional Theory (DFT), reveal the thermodynamic feasibility of each step. One modeled pathway involves the reaction of an intermediate with molecular oxygen, which proceeds through a spin crossover event with a calculated barrier of ΔG‡ = 8.0 kcal/mol, leading to a highly stable product with a free energy change of ΔG = -52.3 kcal/mol. researchgate.net Another critical step in a different pathway has a calculated activation barrier of ΔG‡ = 15.5 kcal/mol. researchgate.net

These computational models illustrate how substituents, such as the 4-(1,1-difluoroethyl) group, would influence the reaction profile. The strong electron-withdrawing nature of the difluoroethyl group would stabilize anionic intermediates and transition states while destabilizing cationic ones, thereby altering the activation barriers and potentially favoring different reaction pathways compared to unsubstituted benzaldehyde.

< div class="table-container">

| Reaction Step/Pathway | Calculated Parameter | Energy Value (kcal/mol) | Significance |

| Intermediate Reaction with O₂ | Activation Barrier (ΔG‡) | 8.0 | Energy required for the spin crossover event. researchgate.net |

| Product Formation from O₂ Reaction | Free Energy Change (ΔG) | -52.3 | Indicates a highly favorable, exothermic step. researchgate.net |

| Key Intermediate Formation | Activation Barrier (ΔG‡) | 15.5 | Represents the energy needed to form a key intermediate. researchgate.net |

| Benzyl Alcohol to Salt B | Free Energy Change (ΔG) | -5.3 | A thermodynamically favored initial reaction step. researchgate.net |

This table presents data for reaction pathways forming the parent benzaldehyde molecule and serves as a representative example of how energetic profiles are computationally determined.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide profound insights into a molecule's electrophilic and nucleophilic nature. youtube.com

HOMO: The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: The innermost orbital devoid of electrons. Its energy level corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

For this compound, the presence of the electron-withdrawing 1,1-difluoroethyl group at the para-position significantly influences its electronic properties compared to unsubstituted benzaldehyde. This group lowers the energy of both the HOMO and LUMO. The lowering of the LUMO energy, in particular, enhances the aldehyde's electrophilicity, making the carbonyl carbon more susceptible to nucleophilic attack. The substituent's effect on the HOMO-LUMO gap and other reactivity descriptors, such as chemical potential, hardness, and the electrophilicity index, can be predicted and quantified through computational calculations. researchgate.net

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Molecular modeling plays a pivotal role in modern drug discovery by predicting how a molecule's chemical structure relates to its biological activity, a concept known as the Structure-Activity Relationship (SAR). acs.org Computational techniques allow for the rapid evaluation of large libraries of compounds, prioritizing those with the highest potential for desired biological interactions.

Computational Descriptors (e.g., TPSA, LogP, Rotatable Bonds) in QSAR Development

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a compound's biological activity with its physicochemical properties, or "descriptors." nih.govjmaterenvironsci.com These models are essential for predicting the activity of new compounds and optimizing lead structures. Key molecular descriptors include:

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP: The logarithm of the partition coefficient between octanol and water. It is a measure of a molecule's lipophilicity (fat-solubility), which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Rotatable Bonds: The number of bonds that can freely rotate. A higher number of rotatable bonds generally indicates greater conformational flexibility, which can impact binding affinity to a target protein.

For this compound, these descriptors can be calculated to estimate its drug-like properties. The presence of the fluorine atoms increases lipophilicity, which would be reflected in a higher LogP value compared to benzaldehyde.

< div class="table-container">

| Descriptor | Calculated Value | Significance in SAR/QSAR |

| Molecular Formula | C₉H₈F₂O | Defines the elemental composition. |

| Molecular Weight | 170.16 g/mol | Influences diffusion and transport properties. |

| LogP | 2.1 | Indicates moderate lipophilicity, affecting membrane permeability. |

| TPSA | 17.07 Ų | Suggests good potential for oral bioavailability and cell permeation. |

| Number of Rotatable Bonds | 2 | Implies relatively low conformational flexibility. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen can accept one hydrogen bond. |

Values are computationally predicted and provide a baseline for developing QSAR models.

Molecular Docking Simulations for Investigating Potential Binding Interactions (general)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used to screen virtual libraries of compounds against a protein target to identify potential inhibitors or activators. The simulation calculates a "docking score," often expressed in kcal/mol, which estimates the binding affinity. mdpi.com

While specific docking studies for this compound are not available, research on analogous benzaldehyde derivatives provides valuable insights. For example, docking studies of benzyloxybenzaldehyde derivatives against aldehyde dehydrogenase (ALDH) isoforms revealed how these molecules fit into the enzyme's binding site. mdpi.com The simulations showed that the benzaldehyde core often positions itself at the entrance of the binding site, while substituents form crucial hydrophobic and hydrogen bond interactions with specific amino acid residues like F182, C313, and W189. mdpi.com A more negative docking score indicates a stronger predicted binding affinity.

< div class="table-container">

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

| ABMM-1 | ALDH1A3 | -8.114 | F182, C313, C314, W189, L471 mdpi.com |

| ABMM-2 | ALDH1A3 | -7.531 | W189, L189 mdpi.com |

| ABMM-15 | ALDH1A3 | -8.452 | Not specified mdpi.com |

| ABMM-16 | ALDH1A3 | -8.841 | C302 mdpi.com |

This table shows docking results for benzyloxybenzaldehyde derivatives against the ALDH1A3 enzyme, illustrating the type of data generated from molecular docking simulations. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-(1,1-Difluoroethyl)benzaldehyde, and what are their comparative efficiencies?

The synthesis of this compound can be achieved via difluoroethylation of benzaldehyde derivatives. A common approach involves using 1,1-difluoroethyl chloride as a reagent in palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. For example, Suzuki-Miyaura coupling with 4-bromobenzaldehyde and a 1,1-difluoroethyl source under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) yields the target compound . Alternative methods include Friedel-Crafts alkylation, though this may require rigorous control of Lewis acid catalysts (e.g., AlCl₃) to avoid over-alkylation. Comparative studies indicate that palladium-mediated routes offer higher regioselectivity (yields >75%) compared to Friedel-Crafts methods (~50–60%) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Characterization should include:

- ¹H/¹³C NMR : To confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and the difluoroethyl group (CF₂CH₃, δ 1.8–2.2 ppm for CH₃; ¹³C signals for CF₂ at ~110–120 ppm) .

- FT-IR : Detection of the aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) .

- GC-MS/HPLC : For purity assessment, using a polar stationary phase (e.g., C18 column) with UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While specific toxicological data for this compound are limited, analogous benzaldehydes require:

Q. What are the solubility properties of this compound in common organic solvents?

Based on structurally similar aldehydes (e.g., 4-hydroxybenzaldehyde), it is expected to be:

- Freely soluble in ethanol, DMSO, and dichloromethane.

- Sparingly soluble in water (<1 mg/mL at 25°C) due to the hydrophobic difluoroethyl group .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the 1,1-difluoroethyl group influence the reactivity of the aldehyde moiety in nucleophilic additions?